molecular formula C9H10N4S B2416457 1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-1H-1,2,4-triazole CAS No. 2309749-89-9

1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-1H-1,2,4-triazole

Cat. No.: B2416457
CAS No.: 2309749-89-9
M. Wt: 206.27
InChI Key: CJINLOJCWJQKEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The chemical hybrid 1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-1H-1,2,4-triazole is a sophisticated research compound designed for investigative applications in medicinal chemistry and drug discovery. This molecule integrates two privileged pharmacophores—a cyclopenta-thiazole scaffold and a 1,2,4-triazole ring—each contributing distinct and potentially synergistic biological properties. The thiazole moiety is a versatile heterocycle frequently identified in compounds with a diverse spectrum of therapeutic potentials, including antimicrobial, anticancer, and central nervous system activities . Notably, thiazole-containing drugs such as riluzole (for ALS) and pramipexole (for Parkinson's disease) underscore the scaffold's significance in neuropharmacology . Concurrently, the 1,2,4-triazole ring is a recognized core structure in numerous clinically used antifungal agents (e.g., voriconazole, itraconazole) and is known to exhibit antibacterial, anticonvulsant, and anticancer activities . The strategic linkage of these two rings in a single entity creates a novel chemical structure for researchers to explore. Preliminary investigation into such hybrid structures could focus on their mechanism of action, potentially involving enzyme inhibition such as acetylcholinesterase for neurodegenerative disease research, or cytochrome P450 enzymes in the context of antifungal activity . The presence of multiple nitrogen atoms and sulfur within its structure provides several sites for interaction with biological targets, making it a valuable tool for structure-activity relationship (SAR) studies. This compound is offered to the scientific community to facilitate the development of new lead molecules for a variety of pathological conditions, emphasizing its role in pioneering preclinical research.

Properties

IUPAC Name

2-(1,2,4-triazol-1-ylmethyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4S/c1-2-7-8(3-1)14-9(12-7)4-13-6-10-5-11-13/h5-6H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJINLOJCWJQKEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=N2)CN3C=NC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-1H-1,2,4-triazole typically involves the condensation of triazolethiones with α-halomethylcarbonyl compounds. This reaction can be performed in acetone at room temperature in the presence of a base such as sodium acetate or sodium carbonate . The obtained thioethers can be transformed into the corresponding thiazolo[3,2-b][1,2,4]triazoles under the action of sulfuric acid or acetic anhydride in an acidic medium .

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to achieve higher yields and purity. This may include the use of microwave irradiation to accelerate the reaction or the use of more efficient catalysts and solvents .

Chemical Reactions Analysis

Types of Reactions

1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-1H-1,2,4-triazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Antimicrobial Activity

  • Antifungal Properties : The 1,2,4-triazole scaffold has been extensively studied for its antifungal activity. Compounds incorporating this moiety have shown significant efficacy against various fungal strains. For instance, derivatives of 1,2,4-triazole have been synthesized that demonstrated enhanced antifungal activity compared to traditional agents like azoxystrobin . A study highlighted that certain triazole derivatives exhibited inhibitory rates between 90–98% against P. piricola, indicating their potential as effective antifungal agents .
  • Antibacterial Effects : Research indicates that triazole derivatives can also serve as potent antibacterial agents. For example, clinafloxacin-triazole hybrids showed minimum inhibitory concentrations (MIC) comparable to established antibiotics against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens . The structure-activity relationship (SAR) analysis revealed that specific substituents significantly influence antibacterial efficacy .
  • Antiviral and Antiparasitic Activity : Some studies suggest that triazole derivatives may possess antiviral and antiparasitic properties as well. The incorporation of the triazole ring into various molecular frameworks has led to the development of compounds with promising activities against viral infections and parasitic diseases .

Synthesis and Structural Modifications

The synthesis of 1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-1H-1,2,4-triazole involves various chemical strategies aimed at enhancing its biological activity. The reactivity of the triazole core allows for numerous modifications that can improve pharmacokinetic properties or increase potency against specific targets . For instance:

  • S-substituted Derivatives : Research has focused on synthesizing S-substituted derivatives of 1,2,4-triazoles to evaluate their antimicrobial activities. These derivatives have shown promising results against both bacterial and fungal strains at varying concentrations .

Case Studies

Several case studies illustrate the effectiveness of 1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-1H-1,2,4-triazole in practical applications:

  • Study on Antifungal Activity : A recent study synthesized a series of myrtenal derivatives bearing the triazole moiety and tested their antifungal activity. The results indicated that many compounds exhibited superior antifungal properties compared to their parent structures .
  • Evaluation of Antibacterial Efficacy : Another investigation focused on the antibacterial potential of ciprofloxacin-triazole hybrids. These compounds were tested against a range of pathogens and demonstrated higher potency than standard antibiotics like vancomycin .

Mechanism of Action

The mechanism of action of 1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This can lead to the disruption of essential biological processes in pathogens, resulting in their death or inhibition .

Biological Activity

The compound 1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-1H-1,2,4-triazole is a heterocyclic organic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various pharmacological properties, including antimicrobial and anticancer activities.

Chemical Structure and Properties

The molecular formula of the compound is C10H10N4SC_{10}H_{10}N_4S with a molecular weight of approximately 218.28 g/mol. The structure features a cyclopenta[d][1,3]thiazole moiety linked to a triazole ring, which is known for its diverse biological applications.

PropertyValue
Molecular FormulaC10H10N4SC_{10}H_{10}N_4S
Molecular Weight218.28 g/mol
IUPAC Name1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-1H-1,2,4-triazole
CAS Number1211510-76-7

Synthesis

The synthesis of 1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-1H-1,2,4-triazole typically involves multi-step organic reactions. Common methods include:

  • Formation of Cyclopenta[d][1,3]thiazole : This can be achieved through cyclization reactions involving thioamide derivatives.
  • Triazole Formation : The triazole ring is synthesized via the Huisgen cycloaddition reaction or other condensation methods with appropriate azides or hydrazines.

Antimicrobial Activity

Research has shown that triazole derivatives exhibit significant antimicrobial properties. In studies comparing various derivatives:

  • Activity against Bacteria : Compounds similar to the target compound demonstrated moderate to high activity against Gram-positive and Gram-negative bacteria. For instance:
    • Inhibition zones ranged from 17 to 23 mm against Staphylococcus aureus and E. coli.
    • Minimum inhibitory concentrations (MIC) were reported between 62.5 to 250 µg/ml for several active derivatives .

Anticancer Activity

The anticancer potential of triazole derivatives has been widely studied:

  • Cell Line Studies : Compounds containing the triazole moiety were screened against various cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer). Notably:
    • Some derivatives exhibited cytotoxic effects with IC50 values indicating potent activity against MCF-7 cells .

The proposed mechanisms by which these compounds exert their biological effects include:

  • Enzyme Inhibition : Triazoles may inhibit enzymes involved in DNA synthesis or metabolic pathways in pathogens and cancer cells.
  • Receptor Modulation : Interaction with specific receptors can lead to alterations in cell signaling pathways that promote apoptosis in cancer cells or inhibit bacterial growth.

Case Studies

Several studies have highlighted the efficacy of triazole derivatives:

  • Study on Antimicrobial Effects :
    • A series of synthesized triazolo[3,4-b]thiadiazoles were evaluated for antimicrobial activity against various strains. Results indicated that certain compounds had higher efficacy against Gram-negative bacteria compared to Gram-positive strains .
  • Cytotoxicity Evaluation :
    • A comparative study on different triazole derivatives showed that some exhibited significant cytotoxicity against human cancer cell lines with promising selectivity indices .

Q & A

Basic: What are the common synthetic routes for synthesizing 1,2,4-triazole-thiazole hybrids like 1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-1H-1,2,4-triazole?

Methodological Answer:
Key synthetic strategies include:

  • Hydroxymethylation and Chlorination : Reaction of 1H-1,2,4-triazole with paraformaldehyde followed by thionyl chloride to introduce the chloromethyl group, achieving >92% yield under solvent-free conditions .
  • Cyclocondensation : Cyclization of thiosemicarbazides or thioureas with cyclopenta[d][1,3]thiazole precursors in polar solvents (e.g., ethanol) under reflux .
  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to append triazole rings to thiazole scaffolds, validated by IR and NMR .

Basic: What spectroscopic and analytical techniques are critical for structural confirmation of this compound and its derivatives?

Methodological Answer:

  • IR Spectroscopy : Identifies functional groups (e.g., C=N stretch at 1600–1650 cm⁻¹, S-H stretch at 2550–2600 cm⁻¹) .
  • NMR (¹H/¹³C) : Resolves substituent positions (e.g., methylene protons at δ 4.2–4.8 ppm, aromatic protons at δ 7.0–8.5 ppm) .
  • Elemental Analysis : Validates purity by matching calculated/experimental C, H, N, S content (e.g., ±0.3% deviation) .
  • Chromatography (TLC/HPLC) : Confirms homogeneity and monitors reaction progress .

Advanced: How can reaction conditions be optimized to improve yields in triazole-thiazole hybrid synthesis?

Methodological Answer:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to ethanol, as shown in the synthesis of 4-phenyl-1,2,4-triazole derivatives .
  • Catalyst Screening : Heterogeneous catalysts like Bleaching Earth Clay (pH 12.5) in PEG-400 improve regioselectivity and reduce side products .
  • Temperature Control : Maintaining 70–80°C during chlorination minimizes decomposition, increasing yields to >90% .

Advanced: How should researchers resolve contradictions in spectral data (e.g., NMR shifts) during structural elucidation?

Methodological Answer:

  • Cross-Validation : Compare experimental NMR/IR data with computational predictions (DFT at B3LYP/6-311G+(d,p)) to assign ambiguous peaks .
  • Isotopic Labeling : Use deuterated analogs to distinguish overlapping proton signals in crowded aromatic regions .
  • X-ray Crystallography : Resolve absolute configuration disputes, as demonstrated for 5-aryl-1,2,4-triazole inhibitors .

Advanced: What computational approaches are suitable for studying electronic properties and bioactivity mechanisms?

Methodological Answer:

  • DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO) to predict reactivity and binding affinity .
  • Molecular Docking : Simulate interactions with biological targets (e.g., cyclooxygenase-2 for anti-inflammatory activity) using AutoDock Vina .
  • Solvatochromic Analysis : Correlate UV-Vis spectral shifts with solvent polarity to assess charge-transfer behavior .

Advanced: How can structure-activity relationships (SARs) guide the design of derivatives with enhanced antimicrobial or antitumor activity?

Methodological Answer:

  • Substituent Modulation : Introduce electron-withdrawing groups (e.g., -CF₃, -Br) to triazole rings, improving antimicrobial activity (e.g., 72% inhibition for 4f against S. aureus) .
  • Hybridization Strategies : Combine thiazole and triazole pharmacophores to enhance DNA intercalation, as seen in antitumor derivatives with IC₅₀ values <10 µM .
  • Bioisosteric Replacement : Replace sulfur with selenium in the thiazole ring to improve metabolic stability .

Advanced: What strategies mitigate challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

  • Flow Chemistry : Continuous synthesis reduces exothermic risks in chloromethylation steps .
  • Green Solvents : Replace chloroform with cyclopentyl methyl ether (CPME) for safer extraction .
  • Process Analytical Technology (PAT) : Use in-line FTIR to monitor reaction progression and impurity formation .

Advanced: How do researchers validate the biological activity of novel derivatives?

Methodological Answer:

  • In Vitro Assays :
    • Antimicrobial : Broth microdilution (MIC determination) per CLSI guidelines .
    • Antitumor : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) .
  • In Silico ADMET Prediction : Use SwissADME to optimize pharmacokinetic profiles (e.g., logP <5 for blood-brain barrier penetration) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.